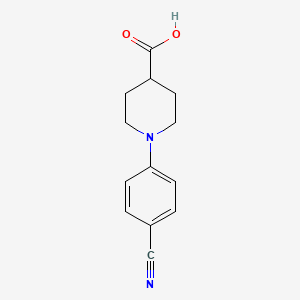

1-(4-Cyanophenyl)piperidine-4-carboxylic acid

Overview

Description

“1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is a chemical compound with the linear formula C13H14N2O2 . It is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) . The molecular weight is 230.27 .

Scientific Research Applications

Nanomagnetic Reusable Catalyst

1-(4-Cyanophenyl)piperidine-4-carboxylic acid (PPCA) is utilized in the synthesis of nanomagnetic reusable catalysts. Ghorbani-Choghamarani and Azadi (2015) demonstrated the preparation of PPCA functionalized Fe3O4 nanoparticles for catalyzing the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst showed high efficiency and could be easily recovered and reused without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).

Structural Analysis in Crystallography

The compound has been characterized in its crystalline form, which aids in understanding its molecular structure. Szafran, Komasa, and Bartoszak-Adamska (2007) provided insights into the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, which helps in the broader understanding of PPCA's structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis of Anticancer Agents

Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This research indicates the therapeutic potential of PPCA derivatives in cancer treatment (Rehman et al., 2018).

Synthesis of Various Pharmaceutical Compounds

PPCA is integral in synthesizing various pharmaceutical compounds. For instance, Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, by replacing the cyano group in PPCA with different groups, demonstrating its versatility in pharmaceutical chemistry (Maddox, Godefroi, & Parcell, 1965).

Metabolism Studies in Drug Development

In drug development, understanding the metabolism of compounds like PPCA is crucial. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which led to the identification of a 4-cyanophenyl piperidine derivative as a significant metabolite. This study highlights the importance of PPCA derivatives in understanding drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Safety and Hazards

While specific safety and hazard information for “1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is not provided, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the action of a chemical compound .

Properties

IUPAC Name |

1-(4-cyanophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXEOVSAJSXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598638 | |

| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162997-21-9 | |

| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

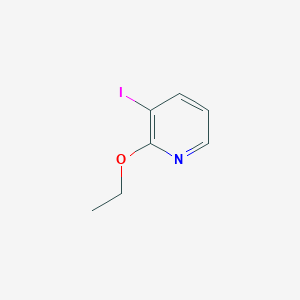

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

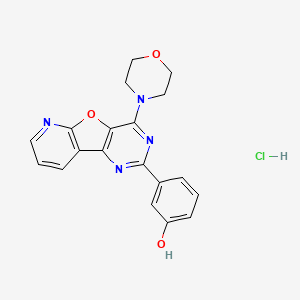

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1591696.png)